molecular formula C9H11ClFN B1450096 rac-(1R,2S)-2-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, cis CAS No. 1909293-55-5

rac-(1R,2S)-2-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, cis

Cat. No.: B1450096
CAS No.: 1909293-55-5
M. Wt: 187.64 g/mol
InChI Key: KMIYTIWPKSWKOV-RJUBDTSPSA-N
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Description

rac-(1R,2S)-2-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, cis: is a chiral compound with significant interest in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S)-2-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, cis typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoro-1-indanone.

    Reduction: The carbonyl group of 2-fluoro-1-indanone is reduced to form the corresponding alcohol.

    Amination: The alcohol is then converted to the amine through an amination reaction.

    Resolution: The racemic mixture is resolved to obtain the desired enantiomer.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chiral chromatography or crystallization may be employed for enantiomeric separation.

Chemical Reactions Analysis

Types of Reactions: rac-(1R,2S)-2-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, cis undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various amine derivatives.

Scientific Research Applications

rac-(1R,2S)-2-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, cis has diverse applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, cis involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • rac-(1R,2S)-2-methylcyclobutan-1-amine hydrochloride, cis
  • rac-(1R,2S)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride, cis

Comparison: rac-(1R,2S)-2-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, cis is unique due to its specific stereochemistry and the presence of a fluorine atom. This fluorine atom can significantly influence the compound’s reactivity and interactions compared to similar compounds without fluorine.

Properties

IUPAC Name

(1S,2R)-2-fluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN.ClH/c10-8-5-6-3-1-2-4-7(6)9(8)11;/h1-4,8-9H,5,11H2;1H/t8-,9+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIYTIWPKSWKOV-RJUBDTSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](C2=CC=CC=C21)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rac-(1R,2S)-2-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, cis
Reactant of Route 2
rac-(1R,2S)-2-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, cis
Reactant of Route 3
rac-(1R,2S)-2-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, cis
Reactant of Route 4
Reactant of Route 4
rac-(1R,2S)-2-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, cis
Reactant of Route 5
rac-(1R,2S)-2-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, cis
Reactant of Route 6
rac-(1R,2S)-2-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, cis

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